N-Methyl-4-(methylamino)picolinamide
Overview
Description
N-Methyl-4-(methylamino)picolinamide is an organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol It is a derivative of picolinamide, featuring a methyl group and a methylamino group attached to the pyridine ring
Mechanism of Action
Target of Action
It is suggested that it may interact with atp pocket of aurora-b kinase .
Mode of Action
It is suggested that it may bind with the ATP pocket of Aurora-B kinase
Biochemical Pathways
Given its potential interaction with Aurora-B kinase , it may influence cell division and growth pathways.
Result of Action
One study suggests that a compound in the same series as N-Methyl-4-(methylamino)picolinamide exhibited significant inhibitory activity against HepG2 cells . .
Biochemical Analysis
Biochemical Properties
N-Methyl-4-(methylamino)picolinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with Aurora-B kinase, a protein involved in cell division . The nature of this interaction involves binding to the ATP pocket of the kinase, potentially inhibiting its activity and affecting cell cycle progression .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Aurora-B kinase can lead to alterations in cell division and proliferation
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to the ATP pocket of Aurora-B kinase, it inhibits the enzyme’s activity, leading to disruptions in cell division . This inhibition can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool for studying cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a dark place at room temperature under an inert atmosphere . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to sustained inhibition of cell division and other cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target enzymes like Aurora-B kinase . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. Threshold effects and dose-dependent responses are critical considerations in these studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role in inhibiting Aurora-B kinase suggests it may affect pathways related to cell division and proliferation . Additionally, it may influence metabolic flux and metabolite levels, although detailed studies are required to map out these pathways comprehensively.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(methylamino)picolinamide typically involves the reaction of 4-chloropyridine-2-carboxamide with methylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(methylamino)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted picolinamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-(methylamino)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-aminopicolinamide
- 4-(Methylamino)picolinamide
- N-Methyl-2-picolinamide
Uniqueness
N-Methyl-4-(methylamino)picolinamide is unique due to the presence of both a methyl group and a methylamino group on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other picolinamide derivatives.
Properties
IUPAC Name |
N-methyl-4-(methylamino)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMVOSKHDGRIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656111 | |
Record name | N-Methyl-4-(methylamino)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-98-7 | |
Record name | N-Methyl-4-(methylamino)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-(methylamino)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-4-(methylamino)pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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